molecular formula C19H22FN5O3 B3010513 N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide CAS No. 951594-26-6

N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide

Cat. No. B3010513
CAS RN: 951594-26-6
M. Wt: 387.415
InChI Key: LZZXECTXFBIULQ-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide is a multifaceted molecule that appears to be related to various research areas, including medicinal chemistry and dye production. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques and characterization through various spectroscopic methods. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds involves a stepwise process that is characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, has been improved by using a novel Pd/C catalyst, which offers high activity, selectivity, and stability . These methods could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant interactions and conformations. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups, which are crucial for the compound's biological activity . These structural insights are essential for understanding the molecular conformation of this compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the hydrogenation process, where a Pd/C catalyst is used to convert N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide . This reaction is significant for the production of azo disperse dyes and showcases the importance of catalysts in achieving high selectivity and yield. The chemical reactivity of the this compound could be inferred from these reactions, suggesting potential pathways for its transformation and application.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and the nature of their functional groups. The presence of amide groups, methoxy substituents, and aromatic rings in the structures of the compounds mentioned in the papers suggests that this compound would exhibit similar properties such as solubility, melting point, and potential for hydrogen bonding, which are critical for its biological activity and solubility in various solvents.

Scientific Research Applications

Anticancer Properties

  • Tumor Inhibition and Antioxidant Activity : Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives has highlighted their potential in tumor inhibition and antioxidant activities. Compounds with 1,3,4-oxadiazole rings have shown binding and moderate inhibitory effects against targets such as epidermal growth factor receptor (EGFR) and tubulin, as well as good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to analgesic and anti-inflammatory effects. Certain derivatives exhibited significant toxicity assessment and tumor inhibition capabilities, suggesting a promising avenue for the development of anticancer agents (Faheem, 2018).

Antimicrobial and Anti-inflammatory Activities

  • Antimicrobial and Hemolytic Activity : The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been explored, revealing that these compounds exhibit variable antimicrobial effects against selected species. Some derivatives demonstrated potent antimicrobial properties with less toxicity, highlighting their potential for further biological screenings and applications (Gul et al., 2017).

Analgesic and Anti-inflammatory Profiles

  • Analgesic Properties of Arylidene Oxadiazole Derivatives : The synthesis and pharmacological evaluation of new heterocyclic N-acylhydrazone compounds, specifically arylidene (3-phenyl)-1,2,4-oxadiazolyl-5-carboxyhydrazide derivatives, have shown significant analgesic activities. These findings underscore the potential of oxadiazole derivatives as lead compounds for the development of new analgesic agents, with some showing analgesic activity comparable to standard treatments (Leite et al., 1999).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives and their coordination complexes have also revealed significant antioxidant activities. The investigation into the effect of hydrogen bonding on self-assembly processes has provided insights into the structural requirements for antioxidant activity, indicating that these compounds could serve as potential leads for the development of new antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

N-butyl-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c1-3-4-9-21-16(26)12-24-15-11-23(2)22-17(15)18(27)25(19(24)28)10-13-5-7-14(20)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXECTXFBIULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C2=CN(N=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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